molecular formula C20H23NO B073647 (Z)-10-Hydroxyamitriptyline CAS No. 1159-82-6

(Z)-10-Hydroxyamitriptyline

Katalognummer: B073647
CAS-Nummer: 1159-82-6
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: GHWBJXOKAFHZAI-ATVHPVEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromobenzol-13C6: ist eine isotopenmarkierte Verbindung, bei der alle sechs Kohlenstoffatome im Benzolring durch Kohlenstoff-13-Isotope ersetzt werden. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da sie aufgrund ihrer einzigartigen isotopen Markierung detaillierte Untersuchungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin ermöglicht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Bromobenzol-13C6 wird durch Bromierung von Benzol-13C6 synthetisiert, wobei es sich um Benzol handelt, bei dem alle sechs Kohlenstoffatome Kohlenstoff-13-Isotope sind. Der Bromierungsprozess beinhaltet typischerweise die Verwendung von Brom in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid oder Eisen(III)-bromid . Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Substitution eines Wasserstoffatoms durch ein Bromatom zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Bromobenzol-13C6 erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst den sorgfältigen Umgang mit Brom und die Verwendung effizienter katalytischer Systeme, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird anschließend durch Destillation oder Rekristallisation gereinigt, um die gewünschte isotopen Reinheit zu erreichen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromobenzene-13C6 is synthesized by brominating benzene-13C6, which is benzene where all six carbon atoms are carbon-13 isotopes. The bromination process typically involves the use of bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods: The industrial production of Bromobenzene-13C6 follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of efficient catalytic systems to maximize yield and purity. The product is then purified through distillation or recrystallization to achieve the desired isotopic purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bromobenzol-13C6 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Substitutionsreaktionen: Es kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nucleophile ersetzt wird.

    Kupplungsreaktionen: Es wird häufig in palladiumkatalysierten Kupplungsreaktionen wie der Suzuki-Reaktion verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

    Grignard-Reaktionen: Bromobenzol-13C6 kann zu Phenylmagnesiumbromid, einem Grignard-Reagenz, umgewandelt werden, das dann mit verschiedenen Elektrophilen reagieren kann.

Häufige Reagenzien und Bedingungen:

    Nucleophile Substitution: Natriumhydroxid oder Kaliumhydroxid in wässrigen oder alkoholischen Lösungen.

    Suzuki-Kupplung: Palladiumkatalysator, Base (z. B. Kaliumcarbonat) und Boronsäure.

    Grignard-Reagenzbildung: Magnesiumspäne in trockenem Ether.

Hauptprodukte:

    Substitutionsreaktionen: Die Produkte hängen von dem verwendeten Nucleophil ab, z. B. Phenol- oder Anilin-Derivate.

    Kupplungsreaktionen: Biarylverbindungen.

    Grignard-Reaktionen: Alkohole, Carbonsäuren oder Ketone, abhängig vom Elektrophil.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Major Depressive Disorder (MDD)
(Z)-10-Hydroxyamitriptyline is primarily researched for its role in enhancing the therapeutic effects of amitriptyline in patients with MDD. Studies indicate that higher plasma concentrations of this compound correlate with positive psychiatric outcomes, as measured by the Global Assessment of Functioning (GAF) scale . This suggests that monitoring levels of this metabolite can provide insights into treatment efficacy and patient management.

2. Pharmacogenomic Testing
Pharmacogenomic testing can identify patients who may benefit most from amitriptyline therapy based on their metabolic profiles. Variations in cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, influence the metabolism of amitriptyline and its metabolites, including this compound. Understanding these genetic factors can help tailor antidepressant therapy to individual needs, potentially reducing adverse effects and improving efficacy .

Analytical Methodologies

1. Spectrophotometric Techniques
Various analytical methods have been developed to quantify this compound in biological samples. For instance, spectrophotometric methods utilizing charge transfer complexes have shown high precision in measuring amitriptyline and its metabolites . These methods are crucial for therapeutic drug monitoring and pharmacokinetic studies.

2. High-Performance Liquid Chromatography (HPLC)
HPLC coupled with mass spectrometry is a widely used technique for the quantification of this compound in plasma samples. This method provides high sensitivity and specificity, allowing for accurate determination of drug levels in clinical settings . For example, one study described a method using a monolithic C18 column that achieved excellent separation and quantification of amitriptyline metabolites .

Methodology Technique Application
SpectrophotometryCharge Transfer Complex FormationQuantitative analysis in pharmaceutical formulations
HPLCMass SpectrometryTherapeutic drug monitoring

Environmental Impact

Research has also highlighted the environmental persistence of tricyclic antidepressants, including amitriptyline and its metabolites like this compound. These compounds have been detected in wastewater and surface runoff, raising concerns about their ecological impact and potential risks to public health . Understanding their environmental behavior is essential for developing strategies to mitigate their presence in ecosystems.

Case Studies

1. Clinical Efficacy Study
In a double-blind trial comparing amitriptyline with phenelzine, researchers measured plasma levels of amitriptyline and its hydroxymetabolites, including this compound. The study found significant correlations between serum concentrations and clinical outcomes, supporting the utility of pharmacokinetic monitoring in optimizing treatment regimens .

2. Pharmacogenetic Analysis
A study involving hospitalized patients assessed the effects of pharmacogenetic variations on the metabolism of amitriptyline. Results indicated that patients with specific CYP2D6 phenotypes exhibited different metabolite profiles, including varying levels of this compound, which influenced their response to treatment .

Wirkmechanismus

The mechanism of action of Bromobenzene-13C6 is primarily related to its role as a labeled compound. The carbon-13 isotopes allow for the tracking and quantification of the compound in various systems. In biological systems, it can be used to study metabolic pathways and the fate of benzene derivatives. The isotopic labeling does not significantly alter the chemical reactivity of the compound but provides a means to monitor its behavior using techniques such as nuclear magnetic resonance spectroscopy.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

    Bromobenzol: Die nicht-markierte Version von Bromobenzol-13C6, die in ähnlichen Reaktionen verwendet wird, aber ohne die isotopen Markierung.

    Chlorobenzol-13C6: Eine weitere isotopenmarkierte Verbindung, bei der das Bromatom durch ein Chloratom ersetzt wird.

    Fluorobenzol-13C6: Ähnlich wie Bromobenzol-13C6, aber mit einem Fluoratom anstelle von Brom.

Einzigartigkeit: Bromobenzol-13C6 ist einzigartig aufgrund seiner isotopen Markierung, die detaillierte Studien in verschiedenen Bereichen ermöglicht. Das Vorhandensein von Kohlenstoff-13-Isotopen macht es besonders wertvoll in der Kernmagnetresonanzspektroskopie und anderen analytischen Techniken. Seine Reaktivität ähnelt der von Bromobenzol, aber die isotopen Markierung liefert zusätzliche Erkenntnisse über Reaktionsmechanismen und -wege.

Biologische Aktivität

(Z)-10-Hydroxyamitriptyline is a significant metabolite of the tricyclic antidepressant amitriptyline, primarily known for its role in the treatment of major depressive disorder and various chronic pain conditions. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and clinical implications.

  • Chemical Formula : C20H23NO
  • Molecular Weight : 293.4 g/mol
  • Isomeric Forms : Exists as (Z)-(+)-10-hydroxyamitriptyline and (Z)-(-)-10-hydroxyamitriptyline, which are enantiomers with distinct biological activities.

Metabolism and Pharmacokinetics

This compound is produced through the hydroxylation of amitriptyline, primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. This metabolic pathway is crucial as it influences the pharmacokinetics of both amitriptyline and its metabolites.

Table 1: Key Enzymes Involved in Metabolism

EnzymeRole in Metabolism
CYP2D6Major enzyme for hydroxylation of amitriptyline
CYP3A4Contributes to further metabolic transformations

Biological Activity

The biological activity of this compound is closely linked to its effects on neurotransmitter systems, particularly serotonin and norepinephrine. It inhibits the reuptake of these neurotransmitters, contributing to its antidepressant effects. Research indicates that higher plasma levels of this metabolite correlate with improved clinical outcomes in patients experiencing depressive episodes.

  • Serotonergic Pathway : Inhibition of serotonin reuptake enhances serotonergic neurotransmission.
  • Noradrenergic Pathway : Similar inhibition occurs for norepinephrine, contributing to mood elevation.
  • Receptor Interactions : Studies suggest this compound may interact with various neurotransmitter receptors, influencing overall pharmacological efficacy.

Clinical Implications

This compound serves not only as a metabolite but also as a potential biomarker for treatment efficacy in depression. The variability in its metabolism due to genetic polymorphisms in CYP2D6 can significantly affect therapeutic outcomes.

Case Study Insights

A study involving patients treated with amitriptyline highlighted the relationship between serum concentrations of this compound and clinical response:

  • Patient Group : 100 individuals diagnosed with major depressive disorder.
  • Findings : Patients with higher concentrations of this compound showed improved scores on the Hamilton Depression Rating Scale (HDRS), suggesting a direct correlation between metabolite levels and therapeutic effectiveness .

Comparative Analysis with Other Metabolites

The pharmacological profile of this compound can be compared with other metabolites of amitriptyline:

Compound NameStructure TypeUnique Features
AmitriptylineParent CompoundStrong anticholinergic properties; primary antidepressant
NortriptylineMetaboliteMore potent norepinephrine reuptake inhibitor
E-10-HydroxyamitriptylineIsomerDifferent pharmacological profile; linked to poorer outcomes
10-HydroxynortriptylineMetaboliteSimilar metabolic pathway; distinct effects on neurotransmission

Future Research Directions

Further studies are needed to elucidate the full spectrum of biological activities associated with this compound. Areas of interest include:

  • Genetic Studies : Investigating the impact of genetic variations on drug metabolism and efficacy.
  • Longitudinal Studies : Assessing long-term outcomes associated with varying levels of this compound in different populations.
  • Drug Interaction Studies : Exploring how this compound interacts with other medications affecting neurotransmitter systems.

Eigenschaften

IUPAC Name

(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBJXOKAFHZAI-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873787
Record name (Z)-10-Hydroxyamitriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159-82-6, 72402-20-1
Record name 10-Hydroxyamitriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Z-10-Hydroxyamitriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072402201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-10-Hydroxyamitriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-HYDROXYAMITRIPTYLINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05NFJ590Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does (Z)-10-Hydroxyamitriptyline differ from its E-isomer in terms of clinical outcome prediction?

A: Research suggests that higher plasma levels of this compound, along with (Z)-10-hydroxynortriptyline and amitriptyline itself, were associated with a better clinical outcome in patients with depression. Conversely, higher levels of the E-isomers of these metabolites (E-10-hydroxyamitriptyline and E-10-hydroxynortriptyline) alongside nortriptyline, were linked to a poorer outcome. [] This highlights a potential difference in the pharmacological effects of these isomers. Further research is needed to understand the mechanisms underlying these observations.

Q2: What is the significance of N-glucuronidation in the metabolism of this compound?

A: Studies have identified this compound-N-glucuronide as a significant metabolite in human urine. [] This conjugation pathway, resistant to acid hydrolysis but susceptible to enzymatic cleavage, contributes significantly to the overall metabolism of this compound. This finding highlights the importance of considering multiple metabolic pathways when studying this compound.

Q3: How can analytical techniques help differentiate between the isomers of 10-hydroxyamitriptyline?

A: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) [] and liquid chromatography tandem mass spectrometry (LC-MS/MS) [] have proven effective in separating and quantifying both this compound and its E-isomer in biological samples. These techniques provide the sensitivity and specificity needed to distinguish between the closely related isomers, contributing to accurate metabolic profiling in research and clinical settings.

Q4: Can genetic variations influence the metabolism of this compound?

A: Research indicates a link between CYP2C19 genotype and the metabolic ratios of amitriptyline demethylation. [] While the study primarily focused on amitriptyline and nortriptyline, variations in CYP2C19 activity could potentially influence the formation and clearance of downstream metabolites like this compound. Further investigation is needed to confirm a direct link and understand its clinical implications.

Q5: What are the implications of being able to measure this compound enantiomers?

A: The ability to analyze individual enantiomers of this compound in human urine [] offers valuable insights into the stereoselective metabolism of amitriptyline. This knowledge is crucial for understanding potential differences in pharmacological activity and toxicity profiles between enantiomers, potentially leading to more personalized treatment approaches.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.